molecular formula C15H20N2O4 B4659124 methyl 4-[({[1-(tetrahydro-2-furanyl)ethyl]amino}carbonyl)amino]benzoate

methyl 4-[({[1-(tetrahydro-2-furanyl)ethyl]amino}carbonyl)amino]benzoate

Cat. No. B4659124
M. Wt: 292.33 g/mol
InChI Key: HZZLABVXCKNABS-UHFFFAOYSA-N
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Description

Methyl 4-[({[1-(tetrahydro-2-furanyl)ethyl]amino}carbonyl)amino]benzoate is a chemical compound with potential applications in various fields of chemistry and materials science. Its study involves examining its synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of similar complex organic compounds typically involves multi-step chemical reactions. For instance, İ. Koca et al. (2014) detailed the synthesis of a related compound using elemental analyses, IR, Raman, NMR, and X-ray diffraction methods (İ. Koca, Y. Sert, M. Gümüş, İ. Kani, Ç. Çırak, 2014). Similar methods could be applied to the synthesis of this compound.

Molecular Structure Analysis

Detailed molecular structure analysis is crucial for understanding the properties and potential applications of the compound. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are used to elucidate molecular structures. For example, Ş. Moser et al. (2005) synthesized a complex methyl benzoate derivative and determined its structure using X-ray diffraction (Ş. Moser, V. Bertolasi, K. Vaughan, 2005).

Chemical Reactions and Properties

The chemical reactivity and properties of such compounds are influenced by their molecular structure. Studies often involve exploring how these compounds react under different conditions, helping to predict their behavior in various applications. For instance, the work by J. Casimir et al. (2002) on similar compounds provides insights into their potential reactions and uses (J. Casimir, G. Guichard, J. Briand, 2002).

Future Directions

The future directions for research on this compound are not clear. It could potentially be investigated for biological activity, given the presence of the amine and ester groups .

properties

IUPAC Name

methyl 4-[1-(oxolan-2-yl)ethylcarbamoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-10(13-4-3-9-21-13)16-15(19)17-12-7-5-11(6-8-12)14(18)20-2/h5-8,10,13H,3-4,9H2,1-2H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZZLABVXCKNABS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCO1)NC(=O)NC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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